![molecular formula C39H62O13 B14792576 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polyphyllin VI is a steroidal saponin derived from the traditional Chinese medicinal herb Paris polyphylla. This compound has garnered significant attention due to its potent biological activities, particularly its anti-inflammatory, analgesic, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Polyphyllin VI can be synthesized through various chemical routes, often involving the extraction and purification from the rhizomes of Paris polyphylla. The synthesis typically involves multiple steps, including hydrolysis, glycosylation, and cyclization reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the yield and purity of the compound .
Industrial Production Methods: Industrial production of Polyphyllin VI primarily relies on the extraction from Paris polyphylla using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify Polyphyllin VI. Advances in biotechnological methods, such as the use of cell cultures and bioreactors, are also being explored to enhance production efficiency .
化学反応の分析
Types of Reactions: Polyphyllin VI undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroidal structure.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed: The major products formed from these reactions include various derivatives of Polyphyllin VI with modified biological activities. These derivatives are often studied for their enhanced therapeutic potential .
科学的研究の応用
Polyphyllin VI has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of steroidal saponins.
Biology: Polyphyllin VI is studied for its role in cellular processes such as apoptosis and autophagy.
Medicine: The compound has shown promise in treating various cancers, including non-small-cell lung cancer and hepatocellular carcinoma. .
作用機序
Polyphyllin VI exerts its effects through multiple mechanisms:
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating proapoptotic proteins like Bax and downregulating antiapoptotic proteins such as Bcl-2.
Autophagy: The compound promotes autophagy by increasing the expression of autophagy-related proteins.
Inflammatory Pathways: Polyphyllin VI inhibits the release of inflammatory cytokines such as interleukin-6 and interleukin-8 by modulating the P2X 7 receptor and the MAPK signaling pathway
類似化合物との比較
- Polyphyllin I
- Polyphyllin II
- Polyphyllin VII
- Dioscin
- Progenin III
- Gracillin
Polyphyllin VI stands out for its potent anticancer and anti-inflammatory properties, making it a valuable compound for further research and development.
特性
分子式 |
C39H62O13 |
|---|---|
分子量 |
738.9 g/mol |
IUPAC名 |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-33(31(44)29(42)26(16-40)50-35)51-34-32(45)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36-,37-,38+,39+/m0/s1 |
InChIキー |
WHWWQGPCTUQCMN-BNLXWDGHSA-N |
異性体SMILES |
CC1CC[C@@]2(C([C@]3(C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
正規SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(3-Methoxyphenyl)-3-(prop-2-yn-1-yl)imidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14792496.png)
![(5S,10S,13R,14S)-5,14-dihydroxy-3-[4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14792504.png)
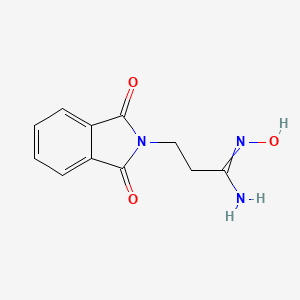
![9H-fluoren-9-ylmethyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14792517.png)
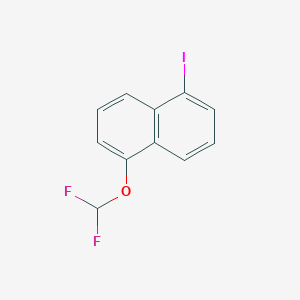
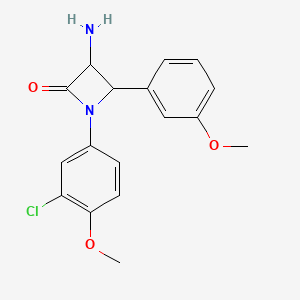
![Methyl 4-acetamido-2-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792546.png)
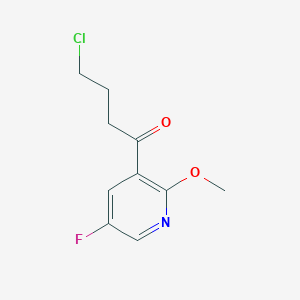
![[4-(3-Chloropropyl)-5-oxopyrrolidin-2-yl]methyl 4-nitrobenzenesulfonate](/img/structure/B14792561.png)
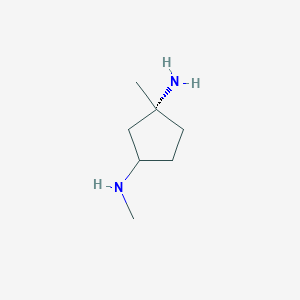
![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
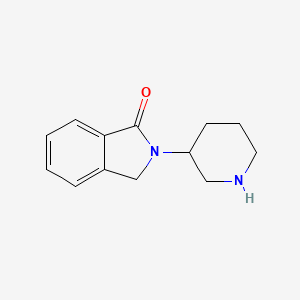
![5-(4-Fluoro-phenyl)-7-methyl-8-oxo-7,8-dihydro-[1,7]naphthyridine-6-carbaldehyde](/img/structure/B14792592.png)
![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)
